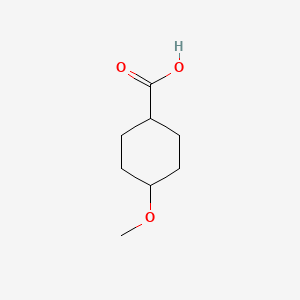

4-Methoxycyclohexanecarboxylic acid

Übersicht

Beschreibung

4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3. It consists of a cyclohexane ring substituted with a methoxy group at the fourth position and a carboxylic acid group at the first position. This compound is known for its applications in various chemical reactions and its role as a reagent in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the alkylation of cyclohexanecarboxylic acid with methyl iodide. Another method includes the reduction of 4-methoxycyclohexanecarboxylate esters.

Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the raw material . This method involves multiple steps, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Analyse Chemischer Reaktionen

Reaction with Methyllithium

cis -4-Methoxycyclohexanecarboxylic acid reacts with methyllithium (MeLi) to yield cis -4-methoxy-1-acetylcyclohexane. This transformation involves deprotonation of the carboxylic acid followed by nucleophilic addition of the methyl group to the carbonyl carbon, forming a ketone .

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| MeLi + cis-4-Methoxycyclohexanecarboxylic acid | Anhydrous conditions | cis-4-Methoxy-1-acetylcyclohexane | Stereochemical retention at the 4-position |

The stereochemical outcome suggests that the methoxy group’s equatorial conformation stabilizes the transition state, favoring retention of configuration .

Acid-Catalyzed Rearrangement

Reaction of cis -4-methoxycyclohexanecarboxylic acid with acetic acid and catalytic sulfuric acid induces a structural rearrangement. While the exact mechanism remains under investigation, studies propose a transannular hydride shift or ring contraction pathway . Early work in The Journal of Organic Chemistry (1960) and JACS (1957) highlights the role of acid in destabilizing the cyclohexane ring, leading to intermediates that undergo configurational changes .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| H₂SO₄ + Acetic Acid | Catalytic, reflux | Undisclosed rearranged product | Likely involves carbocation intermediates |

This reaction underscores the compound’s sensitivity to Brønsted acid conditions, which modulate both electronic and steric factors.

Wissenschaftliche Forschungsanwendungen

4-Methoxycyclohexanecarboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a reagent in the discovery of highly brain-penetrant selective muscarinic M1 agonists.

Biology and Medicine: The compound’s derivatives are investigated for their potential therapeutic effects and interactions with biological systems.

Industry: It is used in the synthesis of intermediates for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxycyclohexane-1-carboxylic acid

- 4-Methoxycyclohexylcarboxylic acid

- 4-Methoxycyclohexanecarboxylate esters

Uniqueness: 4-Methoxycyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

Chemical Structure and Properties

4-Methoxycyclohexanecarboxylic acid is characterized by a cyclohexane ring substituted with a methoxy group and a carboxylic acid group. This unique structural arrangement contributes to its reactivity and potential biological activity. The molecular formula is , with a molar mass of approximately 158.20 g/mol.

Synthesis and Derivatives

MCHCA can be synthesized through various methods, including the reaction of cyclohexanone derivatives with methanol in the presence of acids or bases. Its derivatives have been explored for biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Table 1: Comparison of MCHCA with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| cis-3-Methoxycyclohexanecarboxylic acid | Similar cyclohexane structure but different position | Different biological activity profile |

| trans-4-Methoxycyclohexanecarboxylic acid | Isomeric form of MCHCA | Potentially different reactivity and stability |

| 4-Methoxy-4-methylcyclohexanecarboxylic acid | Additional methyl group at the 4-position | Altered steric hindrance affecting reactivity |

Antimicrobial Properties

Research indicates that derivatives of MCHCA exhibit antimicrobial properties. One study evaluated various derivatives against bacterial strains, revealing moderate antibacterial activity, suggesting that modifications in the molecular structure could enhance efficacy against specific pathogens. The presence of functional groups such as carboxylic acids and methoxy groups is believed to play a crucial role in these activities.

Neurological Applications

MCHCA has been investigated for its potential as a building block in synthesizing compounds targeting muscarinic receptors, particularly muscarinic M1 agonists. These compounds may have implications in treating cognitive disorders like Alzheimer's disease due to their ability to penetrate the blood-brain barrier. This property enhances their therapeutic potential, especially for neurological applications.

Case Studies

Case Study 1: Antimicrobial Activity

In a study focusing on the antibacterial activity of various MCHCA derivatives, researchers found that certain modifications led to enhanced effectiveness against Gram-positive bacteria. The study highlighted the importance of structural variations in developing potent antimicrobial agents.

Case Study 2: Muscarinic Receptor Interaction

Another significant investigation explored the interaction of MCHCA with muscarinic receptors. The findings suggested that MCHCA could serve as a precursor for synthesizing selective agonists, which may improve cognitive function in neurodegenerative diseases.

Future Directions

Given the preliminary findings regarding the biological activity of MCHCA and its derivatives, further research is warranted to fully elucidate its pharmacological potential. Future studies should focus on:

- Structure-Activity Relationship (SAR) Studies : Investigating how different modifications affect biological activity.

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the pathways through which MCHCA exerts its effects on biological systems.

Eigenschaften

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.